molecular formula C18H17FN2O2 B5976068 1-benzoyl-N-(3-fluorophenyl)prolinamide

1-benzoyl-N-(3-fluorophenyl)prolinamide

Katalognummer: B5976068
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: ZNTUDWYEXABKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-N-(3-fluorophenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group at the 1-position and a 3-fluorophenyl substituent attached via an amide linkage. Prolinamides are widely studied for their stereochemical properties and biological activities, particularly in catalysis, antimicrobial applications, and receptor modulation . The 3-fluorophenyl moiety is a critical structural feature, often associated with enhanced binding affinity and metabolic stability in bioactive compounds .

Eigenschaften

IUPAC Name

1-benzoyl-N-(3-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-8-4-9-15(12-14)20-17(22)16-10-5-11-21(16)18(23)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTUDWYEXABKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Prolinamide Derivatives

Compound Name Key Substituents Biological Activity (IC50/EC50) Key Finding Reference
1-Benzoyl-N-(3-fluorophenyl)prolinamide Benzoyl, 3-fluorophenyl Not reported Structural potential for catalysis N/A
11b (SARS-CoV-2 Mpro inhibitor) 3-fluorophenyl, aldehyde 40 nM High enzyme inhibition
YPC-21817 (imidazo[1,2-b]pyridazine) 3-fluorophenyl, ethylpiperazine Not reported Anticandidate for in vivo studies
Oxo prolinamide derivatives Oxo group, varied N-substituents Variable P2X7 receptor antagonism

Table 2: Influence of Fluorophenyl Group on Bioactivity

Compound Class Fluorophenyl Position Activity Enhancement Observed? Example Activity Metric Reference
Triazole-thione derivatives 3-fluorophenyl Yes (antimicrobial) MIC: 2–8 µg/mL
SARS-CoV-2 Mpro inhibitors 3-fluorophenyl Yes (enzyme inhibition) IC50: 40 nM vs. 53 nM (11a)
Prolinamide derivatives 3-fluorophenyl Hypothetical (structural basis) N/A N/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-benzoyl-N-(3-fluorophenyl)prolinamide with high purity?

  • Methodology : Multi-step synthesis involving (1) coupling 3-fluoroaniline with prolinamide via amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane, followed by (2) benzoylation of the secondary amine using benzoyl chloride under basic conditions (e.g., triethylamine). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid over-benzoylation and byproducts.

Q. How can the enantiomeric purity of 1-benzoyl-N-(3-fluorophenyl)prolinamide be validated?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Alternatively, employ chiral derivatization using Marfey’s reagent followed by reverse-phase HPLC with UV detection at 340 nm .
  • Data Interpretation : Enantiomeric excess (ee) ≥98% is achievable with optimized asymmetric synthesis protocols .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
  • HRMS : Verify molecular ion peak ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Identify N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can electronic effects of substituents influence the catalytic activity of 1-benzoyl-N-(3-fluorophenyl)prolinamide in asymmetric organocatalysis?

  • Methodology : Systematic modification of the benzoyl group (e.g., electron-withdrawing/-donating substituents) followed by kinetic studies in model reactions (e.g., aldol reactions). Use Hammett plots to correlate substituent σ values with enantioselectivity (ee) and reaction rate .
  • Contradictions : While electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, they may reduce solubility, complicating reaction scalability .

Q. What mechanistic insights explain conflicting bioactivity data in enzyme inhibition studies?

  • Methodology :

  • Enzyme Assays : Compare IC₅₀ values across serine proteases (e.g., thrombin vs. trypsin) using fluorogenic substrates.
  • Molecular Docking : Simulate binding interactions (e.g., with thrombin’s S1 pocket: Gly-216, Gly-219) to identify steric/electronic mismatches .
    • Resolution : Bioactivity discrepancies may arise from off-target interactions or pH-dependent conformational changes in the prolinamide’s pyrrolidine ring .

Q. How can thermal stability and degradation pathways be analyzed to optimize storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar prolinamides).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC. Degradation products (e.g., hydrolyzed amides) indicate sensitivity to moisture .

Key Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the amide bond .
  • Biological Assays : Include positive controls (e.g., dabigatran for thrombin inhibition) to validate assay robustness .
  • Data Reproducibility : Cross-validate chiral purity results using both HPLC and NMR with chiral shift reagents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.